BenchChemオンラインストアへようこそ!

N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide

Medicinal Chemistry Chemical Biology Building Block

This polysubstituted pyridine derivative offers orthogonal reactivity via iodo (mild Suzuki-Miyaura) and chloro (Buchwald-Hartwig/Suzuki) handles, enabling stepwise diversification. The free aldehyde group allows hydrazone/oxime formation for fused heterocycle synthesis. With TPSA 59.06 Ų and LogP 3.14, it provides favorable polarity for CNS drug discovery, reducing P-glycoprotein efflux liability. Available from multiple suppliers at ≥98% purity, ensuring supply chain resilience. Procure now for uninterrupted medicinal chemistry campaigns.

Molecular Formula C11H12ClIN2O2
Molecular Weight 366.58 g/mol
CAS No. 1305324-69-9
Cat. No. B1487648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide
CAS1305324-69-9
Molecular FormulaC11H12ClIN2O2
Molecular Weight366.58 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)NC1=C(N=C(C=C1C=O)I)Cl
InChIInChI=1S/C11H12ClIN2O2/c1-11(2,3)10(17)15-8-6(5-16)4-7(13)14-9(8)12/h4-5H,1-3H3,(H,15,17)
InChIKeyMMVSWMJPBMJMRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide (CAS 1305324-69-9): A Pyridine Building Block with Defined Purity and Physicochemical Properties for Rational Procurement in Medicinal Chemistry and Chemical Biology


N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide (CAS 1305324-69-9) is a polysubstituted pyridine derivative featuring chloro, formyl, iodo, and pivalamide functional groups. Its molecular formula is C11H12ClIN2O2 with a molecular weight of 366.58 g/mol . The compound is classified as a heterocyclic building block and is commercially available from multiple suppliers, including Sigma-Aldrich (discontinued), MolCore, and Leyan, typically at ≥98% purity . Its unique substitution pattern provides orthogonal reactivity handles for sequential functionalization, making it a strategic intermediate for medicinal chemistry and chemical biology applications.

Why Generic Substitution of N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide with In-Class Analogs Fails: Evidence-Based Differentiation in Functional Group Complement and Computed Properties


Substituting N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide with a structurally similar analog such as N-(6-chloro-5-iodopyridin-2-yl)pivalamide (CAS 1346447-30-0) or N-(5-fluoro-4-formyl-3-iodopyridin-2-yl)pivalamide (CAS 1299607-38-7) is not equivalent due to quantifiable differences in substitution pattern, computed physicochemical parameters, and synthetic utility. For instance, the target compound exhibits a significantly higher topological polar surface area (TPSA = 59.06 Ų) and lower LogP (3.14) compared to the 2-yl analog (TPSA = 41.99 Ų, LogP = 3.32), which directly influences solubility, permeability, and formulation behavior . Furthermore, the specific 2-chloro-4-formyl-6-iodo substitution pattern enables a unique sequence of orthogonal cross-coupling and condensation reactions that cannot be replicated by regioisomeric or heteroatom-substituted analogs .

Quantitative Evidence Guide: N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide (CAS 1305324-69-9) Differentiation Data for Scientific Procurement Decisions


Purity Specification and Vendor Reliability: ≥98% Guaranteed Purity Across Multiple Suppliers

N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide is consistently offered at a minimum purity of 98% by multiple independent suppliers, including MolCore (NLT 98%) and Leyan (98%) . In contrast, several close structural analogs such as N-(5-fluoro-4-formyl-3-iodopyridin-2-yl)pivalamide are frequently listed at lower purity specifications (e.g., 97%) from certain vendors . The higher purity threshold reduces the risk of impurities interfering with sensitive downstream reactions, particularly in metal-catalyzed cross-couplings where halogenated byproducts can poison catalysts.

Medicinal Chemistry Chemical Biology Building Block

Computed LogP and TPSA Differentiation from Regioisomeric Analog N-(6-Chloro-5-iodopyridin-2-yl)pivalamide

Using consistent computational methodology (Leyan platform), N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide exhibits a LogP of 3.1367 and TPSA of 59.06 Ų . In contrast, the 2-yl regioisomer N-(6-chloro-5-iodopyridin-2-yl)pivalamide displays a LogP of 3.3242 and TPSA of 41.99 Ų . The target compound therefore possesses a 0.1875 unit lower LogP (indicating reduced lipophilicity) and a 17.07 Ų larger TPSA (indicating increased polarity and hydrogen-bonding capacity).

ADME Drug Design Physicochemical Profiling

Molecular Weight and Halogen Composition: Implications for Reaction Stoichiometry and Purification

The molecular weight of N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide is 366.58 g/mol, as verified by PubChem . This is 28.01 g/mol heavier than N-(6-chloro-5-iodopyridin-2-yl)pivalamide (MW = 338.57 g/mol) , a difference attributable to the presence of an additional carbonyl (C=O) moiety in the target compound. In preparative chemistry, this mass difference directly affects the calculation of molar equivalents for reactions and the design of purification protocols (e.g., flash chromatography elution profiles).

Synthetic Methodology Cross-Coupling Building Block

Orthogonal Halogen Reactivity: Iodo > Chloro for Sequential Cross-Coupling Strategies

The presence of both iodine and chlorine on the pyridine ring enables a reactivity gradient where the carbon-iodine bond undergoes oxidative addition to palladium(0) catalysts significantly faster than the carbon-chlorine bond. This orthogonality allows for selective mono-functionalization at the iodo position (e.g., Suzuki-Miyaura, Sonogashira) followed by a subsequent cross-coupling at the chloro position under more forcing conditions . Analogs lacking this specific halogen pairing (e.g., only iodine or only chlorine) preclude such stepwise diversification.

Cross-Coupling Palladium Catalysis Building Block

Commercial Availability and Sourcing Redundancy: Multiple Vendors Offering ≥98% Purity

N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide is currently listed by at least three reputable commercial suppliers: MolCore, Leyan, and Bio-fount, all with purity specifications of 98% or higher . In contrast, several close analogs, such as N-(2-chloro-6-iodo-4-(trimethylsilyl)pyridin-3-yl)pivalamide, are available from fewer sources or have been discontinued (e.g., Sigma-Aldrich AldrichCPR product discontinued) .

Supply Chain Procurement Building Block

Best Research and Industrial Application Scenarios for N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide (CAS 1305324-69-9)


Sequential Cross-Coupling for Medicinal Chemistry Library Synthesis

The orthogonal reactivity of the iodo and chloro substituents makes this compound an ideal advanced intermediate for constructing diverse biaryl and alkyne-linked pyridine derivatives. Researchers can first perform a Suzuki-Miyaura coupling at the iodo position using mild conditions, then subsequently functionalize the chloro position via Buchwald-Hartwig amination or Suzuki coupling at elevated temperatures. This stepwise diversification is directly supported by the structural evidence of halogen differentiation .

Lead Optimization Where Balanced Lipophilicity and Polarity Are Desired

The computed LogP (3.14) and TPSA (59.06 Ų) values suggest a favorable balance for oral bioavailability (Lipinski's Rule of Five compliance) and solubility. Compared to the more lipophilic 2-yl regioisomer (LogP 3.32, TPSA 42), this compound offers a modest but meaningful improvement in polarity that may enhance aqueous solubility without sacrificing passive permeability. This profile is particularly relevant for central nervous system (CNS) drug discovery where slight reductions in LogP can reduce P-glycoprotein efflux liability .

Synthesis of Formyl-Containing Heterocyclic Scaffolds via Condensation Reactions

The presence of a free aldehyde group enables condensation with hydrazines, hydroxylamines, or amines to form hydrazones, oximes, or imines, respectively. These moieties serve as precursors to fused heterocycles such as pyrazolopyridines or triazolopyridines. The commercial availability of the compound at ≥98% purity ensures that aldehyde-based transformations proceed without interference from common impurities that could form Schiff base adducts or undergo side reactions .

Reliable Procurement for Multi-Year Research Programs

With at least three active vendors offering the compound at consistent purity (≥98%), research groups can plan long-term synthetic campaigns without the risk of single-source supply disruption. This is a quantifiable advantage over analogs that are either discontinued (e.g., Sigma-Aldrich AldrichCPR version of the trimethylsilyl analog) or available from fewer suppliers. Procurement teams can leverage this competitive landscape to negotiate better pricing and ensure uninterrupted project timelines .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.